molecular formula C6H8N2O B13734096 trans-2-Cyanocyclobutanecarboxamide CAS No. 16200-68-3

trans-2-Cyanocyclobutanecarboxamide

Cat. No.: B13734096
CAS No.: 16200-68-3
M. Wt: 124.14 g/mol
InChI Key: BQALVXXDDBQMEL-UHFFFAOYSA-N
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Description

trans-2-Cyanocyclobutanecarboxamide: is an organic compound characterized by a cyclobutane ring substituted with a cyano group and a carboxamide group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyanocyclobutanecarboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, where a suitable diene and a nitrile are reacted under UV light or in the presence of a catalyst to form the cyclobutane ring. The resulting product is then subjected to further reactions to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: trans-2-Cyanocyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Cyanocyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: In medicine, this compound has potential applications as a precursor for the development of pharmaceutical agents. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-2-Cyanocyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

  • trans-2-Aminocyclobutanecarboxamide
  • trans-2-Hydroxycyclobutanecarboxamide
  • trans-2-Methylcyclobutanecarboxamide

Comparison: Compared to similar compounds, trans-2-Cyanocyclobutanecarboxamide is unique due to the presence of the cyano group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where the cyano group plays a crucial role in the compound’s reactivity and interactions.

Properties

IUPAC Name

2-cyanocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQALVXXDDBQMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936625
Record name 2-Cyanocyclobutane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16200-68-3
Record name USAF ST-16
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyanocyclobutane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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